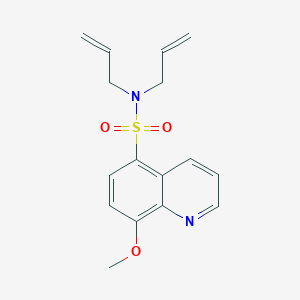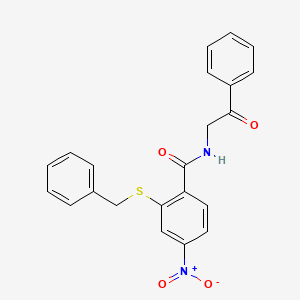![molecular formula C20H17F7N4O2 B11507962 7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507962.png)
7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CYCLOHEXYL-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CYCLOHEXYL-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-CYCLOHEXYL-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-CYCLOHEXYL-1-(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
- 7-CYCLOHEXYL-1-(4-BROMOPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Uniqueness
The uniqueness of 7-CYCLOHEXYL-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C20H17F7N4O2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17F7N4O2/c21-11-6-8-12(9-7-11)31-15-13(16(32)29-17(31)33)18(19(22,23)24,20(25,26)27)30-14(28-15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,28,30)(H,29,32,33) |
InChI Key |
KCJADTSJUPEXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507887.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11507892.png)
![5,7-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11507894.png)
![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(4-iodophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11507895.png)
![5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11507901.png)
![2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate](/img/structure/B11507907.png)
![4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11507910.png)
![7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507912.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea](/img/structure/B11507914.png)

![2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507918.png)
![12-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507921.png)

![1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone](/img/structure/B11507926.png)
